REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[C:5]([O:7]CC)=O.[Cl:14][C:15]1[N:20]=[C:19]([CH3:21])[CH:18]=[CH:17][CH:16]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:21][C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:14])[N:20]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]
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Name
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Quantity
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42.6 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)OCC)C=CC1Cl
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Name
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Quantity
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18.7 mL
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Type
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reactant
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Smiles
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ClC1=CC=CC(=N1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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BrC=1C=C(C=CC1Cl)C(CC1=NC(=CC=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |